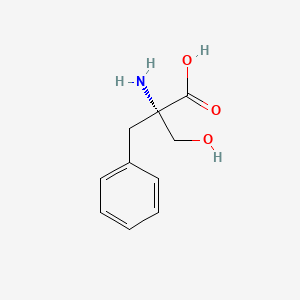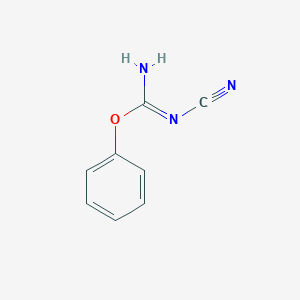
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13Br It is a derivative of dihydronaphthalene, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene typically involves the bromination of 3,3-dimethyl-3,4-dihydronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3,3-dimethyl-3,4-dihydronaphthalene-7-ol, while oxidation with potassium permanganate can produce 7-bromo-3,3-dimethyl-3,4-dihydronaphthalene-1,2-dione.
Aplicaciones Científicas De Investigación
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-3,4-dihydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3,3-dimethyl-3,4-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Iodo-3,3-dimethyl-3,4-dihydronaphthalene: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H13Br |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-1H-naphthalene |
InChI |
InChI=1S/C12H13Br/c1-12(2)6-5-9-7-11(13)4-3-10(9)8-12/h3-7H,8H2,1-2H3 |
Clave InChI |
PLBJUHFOILMLLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=C1)C=C(C=C2)Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-Propyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8670501.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-](/img/structure/B8670502.png)
